![molecular formula C15H13N3O4S B1456438 Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard CAS No. 1228182-49-7](/img/structure/B1456438.png)
Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard
Overview
Description
Fenbendazole sulfone-d3, also known as VETRANAL, is an analytical standard. It is an isotopically labeled form of fenbendazole sulfone, which is a major metabolite of fenbendazole . Fenbendazole is an anthelmintic drug used to treat various parasitic infections in animals .
Molecular Structure Analysis
The empirical formula of Fenbendazole sulfone-d3 is C15D3H10N3O4S . The molecular weight is 334.36 . The SMILES string representation is [2H]C([2H])([2H])OC(=O)Nc1nc2cc(ccc2[nH]1)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis
Fenbendazole sulfone-d3 is an analytical standard with a molecular weight of 334.36 . It is suitable for techniques such as HPLC and gas chromatography . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.Scientific Research Applications
Analytical Chemistry Standard
Fenbendazole sulfone-d3: is utilized as an analytical standard in chromatography and mass spectrometry. This allows for the accurate quantification of fenbendazole metabolites in biological samples, which is crucial for pharmacokinetic studies and drug residue analysis .
Metabolic Studies
Researchers use this compound in metabolic studies to trace the metabolic pathways of fenbendazole. The deuterium-labeled sulfone-d3 acts as a stable isotope tracer, enabling scientists to monitor its biotransformation and understand the drug’s metabolism in organisms .
Environmental Monitoring
In environmental science, Fenbendazole sulfone-d3 can be employed to assess the environmental impact of veterinary drugs. Its presence in water bodies can indicate the contamination levels and help in evaluating the ecological risks associated with fenbendazole use in agriculture .
Veterinary Medicine Research
As a metabolite of fenbendazole, this compound is significant in veterinary medicine research. It aids in developing new formulations and optimizing dosing regimens for anthelmintic treatments in animals, ensuring efficacy and safety .
Drug Resistance Studies
Fenbendazole sulfone-d3 is pivotal in studying drug resistance. By comparing the metabolic profiles of parasites that are resistant or susceptible to fenbendazole, researchers can identify resistance mechanisms and develop strategies to overcome them .
Toxicology
In toxicological research, the compound is used to investigate the potential toxic effects of fenbendazole and its metabolites. This research is essential for establishing safe exposure levels and understanding long-term health implications .
Pharmaceutical Development
The pharmaceutical industry utilizes Fenbendazole sulfone-d3 in the development of new drugs. Its role as a metabolite helps in the synthesis of novel compounds and in enhancing the properties of existing medications .
Cancer Research
Recent studies have explored the anti-cancer properties of fenbendazole and its metabolites. Fenbendazole sulfone-d3, in particular, is being studied for its potential efficacy in inhibiting cancer cell growth and could lead to new therapeutic approaches .
Safety And Hazards
Future Directions
While specific future directions for Fenbendazole sulfone-d3 are not available, there is growing interest in the potential anti-cancer properties of Fenbendazole and its metabolites . Some studies suggest that Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways .
properties
IUPAC Name |
trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746823 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard | |
CAS RN |
1228182-49-7 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.